molecular formula C12H17N B13526069 3-(3-Phenylpropyl)azetidine

3-(3-Phenylpropyl)azetidine

Cat. No.: B13526069
M. Wt: 175.27 g/mol
InChI Key: YZHNUIYJMSIVAJ-UHFFFAOYSA-N
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Description

3-(3-Phenylpropyl)azetidine is a nitrogen-containing heterocyclic compound with a four-membered ring structure This compound is an analogue of cyclobutane, with the nitrogen atom replacing one of the carbon atoms in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Phenylpropyl)azetidine can be achieved through several methods. This reaction is typically mediated by visible light and requires the matching of frontier molecular orbital energies of the reactants to lower the transition-state energy and promote reactivity .

Industrial Production Methods: Industrial production of azetidines, including this compound, often involves the use of microwave irradiation to facilitate cyclocondensation reactions in an alkaline aqueous medium . This method is efficient and allows for the synthesis of various substituted azetidines with high yields.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Phenylpropyl)azetidine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the azetidine ring into more saturated structures.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the azetidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azetidine N-oxides, while reduction can produce more saturated azetidine derivatives.

Mechanism of Action

The mechanism of action of 3-(3-Phenylpropyl)azetidine involves its interaction with various molecular targets and pathways. The compound’s reactivity is driven by the considerable ring strain of the azetidine ring, which makes it more stable than related aziridines . This stability allows for unique reactivity that can be triggered under appropriate conditions, leading to the formation of various functionalized products.

Comparison with Similar Compounds

Uniqueness: 3-(3-Phenylpropyl)azetidine is unique due to its four-membered ring structure, which provides a balance between stability and reactivity. This makes it a valuable compound for various applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

3-(3-phenylpropyl)azetidine

InChI

InChI=1S/C12H17N/c1-2-5-11(6-3-1)7-4-8-12-9-13-10-12/h1-3,5-6,12-13H,4,7-10H2

InChI Key

YZHNUIYJMSIVAJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)CCCC2=CC=CC=C2

Origin of Product

United States

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